REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][CH:5]=[CH2:6].C(N(CC)CC)C.[C:14](Cl)(=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1>ClCCl.CN(C1C=CN=CC=1)C>[CH3:1][N:2]([CH2:3][CH2:4][CH:5]=[CH2:6])[C:14](=[O:21])[C:15]1[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=1
|
Name
|
|
Quantity
|
6.86 g
|
Type
|
reactant
|
Smiles
|
CNCCC=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
17.93 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
207 mg
|
Type
|
catalyst
|
Smiles
|
CN(C)C1=CC=NC=C1
|
Name
|
|
Quantity
|
11.89 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
3h
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
via addition funnel over 1 h at 0-5° C
|
Duration
|
1 h
|
Type
|
WASH
|
Details
|
The mixture was then washed in succession with 1M HCl solution (3×75 mL), 5% NaHCO3 solution (3×100 mL), and water (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator to a yellow oil (12.66 g)
|
Type
|
DISTILLATION
|
Details
|
Vacuum distillation
|
Type
|
DISTILLATION
|
Details
|
Vigreaux column and a short path distillation apparatus
|
Name
|
|
Type
|
product
|
Smiles
|
CN(C(C1=CC=CC=C1)=O)CCC=C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.58 g | |
YIELD: PERCENTYIELD | 56.3% | |
YIELD: CALCULATEDPERCENTYIELD | 56.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |